A Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-methoxyaniline
A Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-methoxyaniline
Section 1: Introduction and Strategic Importance
5-Bromo-4-fluoro-2-methoxyaniline is a polysubstituted aromatic amine that serves as a highly versatile building block in modern organic synthesis. Its strategic importance is primarily rooted in the fields of medicinal chemistry and materials science, where the unique interplay of its functional groups—an amine, a methoxy ether, and two distinct halogens (bromine and fluorine)—offers a powerful platform for molecular design and functionalization.
The presence of fluorine is a well-established strategy in drug development to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] Simultaneously, the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular frameworks.[1][2][3] The aniline and methoxy groups further influence the electronic landscape of the molecule, directing regioselectivity in subsequent reactions and providing sites for further modification. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering field-proven insights and experimental protocols for its characterization and application.
Section 2: Core Physicochemical Characteristics
The utility of a chemical intermediate is defined by its fundamental properties. This section details the known and predicted characteristics of 5-Bromo-4-fluoro-2-methoxyaniline.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-Bromo-4-fluoro-2-methoxyaniline | - |
| CAS Number | 1397237-98-7 | |
| Chemical Formula | C₇H₇BrFNO | |
| Molecular Weight | 220.04 g/mol | Calculated |
| Appearance | Solid (predicted based on related isomers) | - |
| Melting Point | Data not available in public databases | - |
| Boiling Point | Data not available in public databases | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | - |
Molecular Structure and Electronic Effects
The aniline ring is substituted with four distinct groups, each contributing to the molecule's overall reactivity:
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Amino Group (-NH₂): A strong activating, ortho-, para-directing group due to its +R (resonance) effect. It is also a site of basicity.
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Methoxy Group (-OCH₃): An activating, ortho-, para-directing group, also through a +R effect.
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Fluorine Atom (-F): Exhibits a dual electronic nature. It is strongly electron-withdrawing via its -I (inductive) effect but also weakly electron-donating through a +R effect. Overall, it is deactivating but ortho-, para-directing.
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Bromine Atom (-Br): Similar to fluorine, it is deactivating via a -I effect and ortho-, para-directing due to its +R effect. It serves as an excellent leaving group in metal-catalyzed coupling reactions.
The interplay of these effects governs the molecule's nucleophilicity, electrophilicity, and the regioselectivity of further substitutions.
Acidity and Basicity (pKa)
The basicity of the aniline nitrogen is a critical parameter. Compared to aniline itself, the basicity of 5-Bromo-4-fluoro-2-methoxyaniline is expected to be reduced due to the electron-withdrawing inductive effects of the fluorine and bromine atoms. Conversely, the methoxy group's electron-donating resonance effect slightly increases electron density on the ring, partially offsetting the halogens' influence. The precise pKa value requires experimental determination but is crucial for predicting its behavior in acid-base reactions and for developing purification strategies.
Section 3: Spectroscopic and Analytical Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact isomer are not widely published, this section outlines the expected spectral characteristics based on its structure and provides standard protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methoxy protons.
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Aromatic Protons (2H): Two signals in the 6.5-7.5 ppm range, appearing as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.
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Amine Protons (2H): A broad singlet, typically in the 3.5-4.5 ppm range, whose chemical shift is sensitive to solvent and concentration.
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Methoxy Protons (3H): A sharp singlet around 3.8-4.0 ppm.
-
-
¹³C NMR: The spectrum should display 7 distinct signals for the 7 carbon atoms due to the molecule's asymmetry. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. Key expected absorption bands include:
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N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
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C-H Stretching (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic CH₃).
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C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
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C-O Stretching (Ether): A strong, characteristic band around 1200-1250 cm⁻¹ (aryl alkyl ether).
-
C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ range.
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C-Br Stretching: A signal in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak.
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Isotopic Pattern: A key diagnostic feature will be the isotopic signature of bromine. Two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides unambiguous confirmation of the presence of a single bromine atom.
Section 4: Chemical Reactivity and Synthetic Applications
The physicochemical properties of 5-Bromo-4-fluoro-2-methoxyaniline dictate its utility as a synthetic intermediate. Its structure offers multiple, regiochemically distinct sites for modification.
Caption: Key reactive sites and corresponding synthetic transformations for 5-Bromo-4-fluoro-2-methoxyaniline.
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Reactions at the Amino Group: The nucleophilic amine readily undergoes acylation to form amides, alkylation, and diazotization to produce diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups.
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Reactions at the Bromine Atom: This site is the molecule's primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, making it invaluable for building molecular complexity.[2][3]
-
Electrophilic Aromatic Substitution: The powerful activating effects of the amine and methoxy groups dominate, directing incoming electrophiles to the remaining open position on the ring. The specific outcome will depend on the reaction conditions and the nature of the electrophile.
Section 5: Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols are mandatory. While specific toxicological data for this isomer is limited, data from closely related bromo- and fluoro-anilines suggest the following precautions.
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Hazards: Based on related compounds like 4-bromo-2-methoxyaniline, this substance should be considered harmful if swallowed (Acute Toxicity, Oral) and may cause an allergic skin reaction.[4] It should be handled as a potential irritant to the eyes, skin, and respiratory system.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6] All handling of solids should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[8]
Section 6: Experimental Protocols
The following protocols describe fundamental procedures for characterizing 5-Bromo-4-fluoro-2-methoxyaniline. These methods are designed to be self-validating and are standard practice in synthetic and analytical chemistry.
Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point is a crucial indicator of a solid compound's purity. A sharp, narrow melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.
References
- 1. 3-Bromo-5-fluoro-4-methoxyaniline | 875664-44-1 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
(Note: Image is a representation of the named structure.)